![molecular formula C17H26N2O5S B5619304 3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)
3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals characterized by their benzamide backbone and functional groups that indicate potential biological activity or applications in material science. Its structure suggests a synthesis that might involve multiple steps, including the formation of the sulfonyl linkage and the incorporation of the methoxyethylamino and tetrahydro-pyran-2-ylmethyl groups.
Synthesis Analysis
Synthesis routes for similar complex molecules often involve multi-step reactions, starting from simpler benzamide derivatives or by functionalizing benzoyl intermediates with various groups to achieve the desired structural complexity. For instance, related work on synthesizing complex molecules involves starting with basic aromatic or heterocyclic compounds and sequentially adding functional groups through reactions such as nucleophilic substitution, amidation, or coupling reactions (Wang et al., 2013)(Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques allow for the determination of the spatial arrangement of atoms, the confirmation of synthesized structures, and the identification of potential isomers or conformers (Kranjc et al., 2012)(Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules may include further functionalization, participation in catalytic cycles, or interaction with biological targets. Their reactivity can be influenced by the presence of electron-withdrawing or donating groups, steric hindrance, and the inherent reactivity of the functional groups present (Ife et al., 1989)(Ife et al., 1989).
properties
IUPAC Name |
3-(2-methoxyethylsulfamoyl)-N-methyl-N-(oxan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(13-15-7-3-4-10-24-15)17(20)14-6-5-8-16(12-14)25(21,22)18-9-11-23-2/h5-6,8,12,15,18H,3-4,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHRVUIZKBSHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

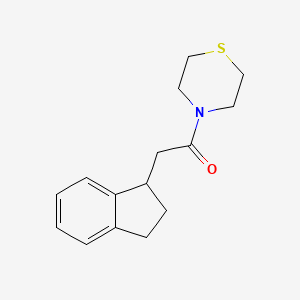

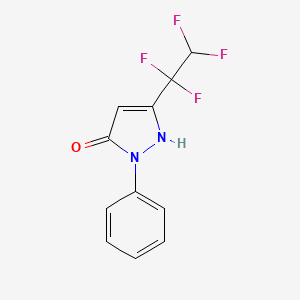
![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)
![ethyl 3-(2-methoxyethyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5619244.png)
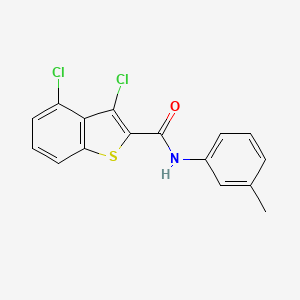
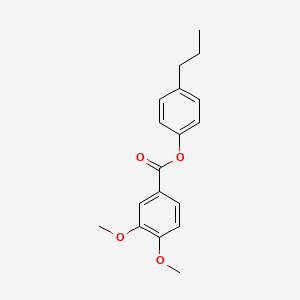

![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)
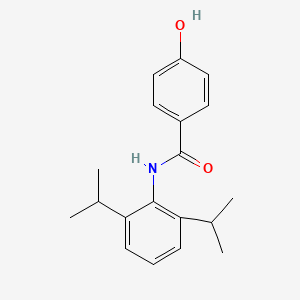
![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)